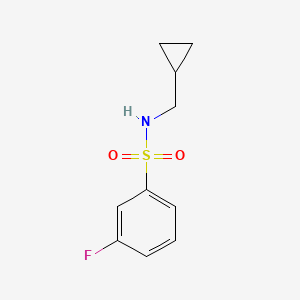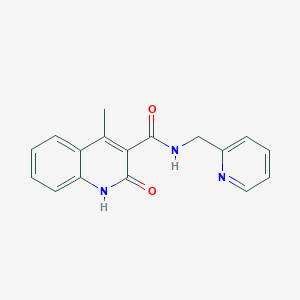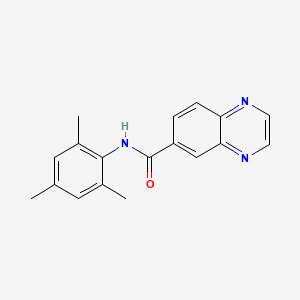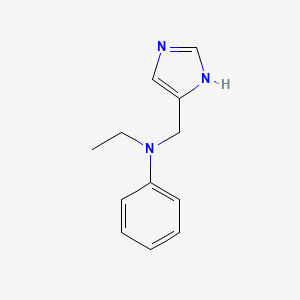
N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide, also known as CFTR inhibitor-172, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the treatment of cystic fibrosis.
Mecanismo De Acción
N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide works by binding to a specific site on the N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide protein, known as the regulatory domain. This prevents the protein from opening and allowing chloride ions to pass through, effectively inhibiting its activity. This, in turn, leads to a reduction in the amount of mucus produced in the lungs and other organs.
Biochemical and Physiological Effects:
Studies have shown that N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide can effectively inhibit N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide activity in both in vitro and in vivo models. It has been shown to reduce mucus production in the lungs of mice with cystic fibrosis and improve lung function. Additionally, it has been shown to have anti-inflammatory effects, which may further contribute to its therapeutic potential in cystic fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide is its specificity for N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide, which makes it a promising candidate for the treatment of cystic fibrosis. However, its relatively low potency and poor solubility can make it difficult to work with in lab experiments. Additionally, its mechanism of action may have unintended effects on other ion channels, which could limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide. One area of focus is the development of more potent and soluble analogs of the compound, which could improve its efficacy and ease of use in lab experiments. Additionally, there is ongoing research into the potential use of N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide in combination with other drugs for the treatment of cystic fibrosis. Finally, there is interest in exploring the potential use of N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide inhibitors like N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide in other diseases where N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide dysfunction may play a role, such as chronic obstructive pulmonary disease and pancreatitis.
Conclusion:
N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide is a promising compound with potential applications in the treatment of cystic fibrosis. Its specificity for N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide and anti-inflammatory effects make it an attractive candidate for further study. However, its low potency and poor solubility can make it challenging to work with in lab experiments. Future research should focus on developing more potent analogs of the compound and exploring its potential use in combination with other drugs for the treatment of cystic fibrosis and other diseases.
Métodos De Síntesis
N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 3-fluorobenzenesulfonyl chloride with cyclopropylmethylamine. The resulting product is then purified through crystallization to obtain N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide has been extensively studied for its potential application in the treatment of cystic fibrosis. It works by inhibiting the activity of the cystic fibrosis transmembrane conductance regulator (N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide) protein, which is responsible for regulating the movement of salt and water in and out of cells. In patients with cystic fibrosis, N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide is defective, leading to the accumulation of thick, sticky mucus in the lungs and other organs. By inhibiting N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide, N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide can help to reduce mucus buildup and improve lung function.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2S/c11-9-2-1-3-10(6-9)15(13,14)12-7-8-4-5-8/h1-3,6,8,12H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZVCNDUMKRNJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNS(=O)(=O)C2=CC=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7469976.png)
![4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7469978.png)

![1,6-Bis(4-chlorophenyl)-4-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine](/img/structure/B7469996.png)

![1-[(3,4-Dimethylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B7470008.png)

![N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide](/img/structure/B7470016.png)
![[1-(4-Carbamoylanilino)-1-oxopropan-2-yl] 1,4-dihydroxynaphthalene-2-carboxylate](/img/structure/B7470019.png)

![3-Methyl-2-benzofurancarboxylic acid [1-(4-acetamidoanilino)-1-oxopropan-2-yl] ester](/img/structure/B7470038.png)
![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7470050.png)